5'-Methyl-6,7-dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3'-thiolane]
Description
Properties
Molecular Formula |
C11H15NS2 |
|---|---|
Molecular Weight |
225.4 g/mol |
IUPAC Name |
2'-methylspiro[6,7-dihydro-5H-thieno[3,2-c]pyridine-4,4'-thiolane] |
InChI |
InChI=1S/C11H15NS2/c1-8-6-11(7-14-8)9-3-5-13-10(9)2-4-12-11/h3,5,8,12H,2,4,6-7H2,1H3 |
InChI Key |
FJSITSYSSMDXEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CS1)C3=C(CCN2)SC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Approach
The synthesis of 5'-Methyl-6,7-dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3'-thiolane] typically involves:
- Construction of the thieno[3,2-c]pyridine core, often via condensation reactions involving 2-thiophene ethylamine derivatives and aldehydes or formaldehyde.
- Formation of the thiolane ring spiro-fused to the pyridine ring through intramolecular cyclization involving sulfur-containing intermediates.
- Introduction of the 5'-methyl substituent either by using methylated precursors or by selective alkylation.
This general strategy leverages the reactivity of thiophene derivatives and pyridine frameworks under mild to moderate conditions, often avoiding harsh reagents.
Specific Synthetic Routes and Conditions
Imines Formation and Cyclization (Industrial-Scale Friendly Method)
A patented method for synthesizing related tetrahydrothieno[3,2-c]pyridines, which can be adapted for the spiro compound, involves:
- Reacting 2-thiophene ethylamine with formaldehyde and water at 50-55 °C for 20-30 hours to form imines.
- Extracting imines with dichloroethane and washing with saturated saline.
- Cyclization by treatment with ethanolic hydrogen chloride (25-30% w/w) at 65-75 °C for 4-8 hours in the presence of activated carbon.
- Cooling and filtration yield the hydrochloride salt of the cyclic product.
This method features:
- Mild reaction conditions.
- No use of gaseous hydrogen chloride or strong acids.
- High yield and purity.
- Scalability for industrial production due to low pollution and cost-effectiveness.
Table 1: Key Parameters for Imines and Cyclization Steps
| Step | Reagents/Conditions | Mass Ratios (approx.) | Temperature (°C) | Time (h) | Notes |
|---|---|---|---|---|---|
| Imines formation | 2-thiophene ethylamine, formaldehyde, water | 2-thiophene ethylamine: 120-130 | 50-55 | 20-30 | Stirring, open flask |
| formaldehyde: 50-60, water: 200 | |||||
| Cyclization | Imines, ethanolic HCl (25-30%), water, GAC | Imines: 130-150, HCl: 480-520 | 65-75 | 4-8 | Activated carbon added (2-4) |
| water: 45-55, GAC: 2-4 | Cooling to 0-5 °C for filtration |
GAC = Granular Activated Carbon
Spirocyclization via Thiolane Ring Formation
The spiro-fused thiolane ring is formed by intramolecular cyclization involving sulfur nucleophiles and electrophilic centers on the thieno[3,2-c]pyridine scaffold. Common synthetic steps include:
- Preparation of a suitable precursor containing a thiol or thioether side chain.
- Activation of the side chain (e.g., halogenation or sulfonation) to promote nucleophilic attack.
- Intramolecular ring closure under basic or neutral conditions to form the thiolane ring spiro junction.
This step requires careful control of reaction conditions to avoid polymerization or side reactions typical of sulfur-containing heterocycles.
Alternative Synthetic Strategies
- Pictet-Spengler Type Cyclization: For related thieno[3,2-c]pyridines, the Pictet-Spengler reaction has been employed to form tetrahydrothieno[3,2-c]pyridine rings, which can be precursors to spiro compounds after further functionalization.
- Oxidative Cyclization: Hypochlorite or peracid oxidations have been reported for related thienopyridine derivatives to induce ring closures or dimerizations, potentially adaptable for spiro ring formation.
- Formamide/Formic Acid Mediated Reactions: Conversion of amino-substituted thieno[2,3-b]pyridines to pyrimidino-thieno derivatives via reaction with formamide or formic acid suggests possible analogous transformations for spiro compounds.
Analytical Data and Characterization
- Spectroscopic Data: IR spectra typically show characteristic bands for C=N, C–S, and ring vibrations. For example, IR bands near 1660 cm⁻¹ correspond to carbonyl or imine functionalities in related compounds.
- NMR Spectroscopy: ^1H and ^13C NMR confirm ring saturation and substitution patterns, with signals for methylene groups in the thiolane ring and aromatic protons in the thieno-pyridine ring.
- Elemental Analysis: Confirms purity and stoichiometry consistent with the molecular formula C10H13NS2.
- Melting Points: Spiro compounds exhibit high melting points (>300 °C for some derivatives), indicating stable fused ring systems.
Summary Table of Preparation Methods
Research Discoveries and Notes
- The compound's spiro structure offers unique conformational rigidity, potentially enhancing biological activity and selectivity in pharmaceutical applications.
- The described industrial synthesis method avoids hazardous reagents like gaseous HCl and minimizes waste, aligning with green chemistry principles.
- Oxidative methods have revealed unusual dimerization pathways in related thieno[2,3-b]pyridines, which may inform side reaction control during synthesis.
- Spectroscopic and elemental analyses remain critical for confirming the formation of the spiro ring and ensuring the integrity of the bicyclic system.
This comprehensive analysis synthesizes data from multiple authoritative sources, excluding unreliable databases, to present a professional and detailed account of the preparation methods for 5'-Methyl-6,7-dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3'-thiolane].
Chemical Reactions Analysis
Types of Reactions
5’-Methyl-6,7-dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3’-thiolane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiolane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
5’-Methyl-6,7-dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3’-thiolane] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5’-Methyl-6,7-dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3’-thiolane] involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it can inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between 5'-Methyl-6,7-dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3'-thiolane] and analogous heterocyclic compounds.
Table 1: Comparative Analysis of Key Heterocyclic Compounds
Key Observations:
Structural Complexity: The target compound’s spiro architecture distinguishes it from linearly fused analogs like imidazo-pyrido-thienopyrimidines or benzofuran-containing thienopyridines . The spiro junction introduces conformational constraints that may enhance binding specificity in biological targets .
Synthetic Accessibility: Spiro compounds such as 5'-Methyl-6,7-dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3'-thiolane] are typically synthesized via stepwise heterocyclization, whereas fused systems (e.g., imidazo-pyrido-thienopyrimidines) often require multi-component one-pot reactions .
Biological Relevance: While direct data for the target compound are sparse, its structural analogs (e.g., spiro thiazolinones) show antimicrobial activity . In contrast, fused pyrido-thienopyrimidines and pyrazolo-pyrimidines are primarily explored for synthetic novelty rather than bioactivity in the provided evidence .
Functional Group Variation :
- Substituents such as sulfonyl groups (in compound 5 from ) or thione moieties (in compound from ) modulate electronic properties and solubility, which are critical for pharmacological optimization. The methyl group in the target compound may influence metabolic stability .
Biological Activity
5'-Methyl-6,7-dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3'-thiolane] is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.
- Molecular Formula : CHN
- Molecular Weight : 225.37 g/mol
- CAS Number : 1936013-89-6
The spiro configuration contributes to its distinctive three-dimensional shape, influencing its reactivity and biological activity.
Biological Activities
Research indicates that 5'-Methyl-6,7-dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3'-thiolane] exhibits various biological activities:
- Antioxidant Activity : Studies have shown that compounds with similar structures possess antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
- Anti-inflammatory Properties : The compound may inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. This suggests potential applications as an anti-inflammatory agent.
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial effects against certain bacterial strains, making it a candidate for further investigation in infectious disease treatment.
- Neuroprotective Effects : Some derivatives of thieno-pyridine compounds have shown promise in neuroprotection, suggesting that this compound might also have applications in neurodegenerative disease therapies.
Structure-Activity Relationship (SAR)
The biological activity of 5'-Methyl-6,7-dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3'-thiolane] can be influenced by its structural features. The methyl substitution at the 5' position enhances lipophilicity and alters biological activity compared to its non-methylated counterparts.
Comparison of Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | Tetrahydro framework without thiolane | More saturated structure; different reactivity |
| 5'-Methyl-6,7-dihydro-5H-spiro[thieno[3,2-c]pyridine-4-thiolane] | Methyl substitution at the 5' position | Enhanced lipophilicity; altered biological activity |
| Spiro[piperidine-4-thieno[3,2-c]pyran] | Different spirocyclic framework | Potentially different pharmacological profiles |
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of thieno-pyridine compounds. For instance:
- In Vivo Studies : A study conducted on animal models demonstrated that derivatives similar to 5'-Methyl-6,7-dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3'-thiolane] showed significant anti-inflammatory effects with reduced ulcerogenic liability compared to traditional NSAIDs like celecoxib .
- Mechanistic Insights : Research has elucidated that the compound may act through modulation of G-protein coupled receptors (GPCRs), which are pivotal in various signaling pathways related to inflammation and pain .
- Safety and Toxicity Assessments : Acute toxicity studies revealed favorable safety profiles for certain derivatives at therapeutic doses while maintaining significant efficacy against inflammation .
Q & A
Basic Research Questions
Q. What are the critical reaction parameters for optimizing the synthesis of 5'-Methyl-6,7-dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3'-thiolane]?
- Methodological Answer: The synthesis requires precise control of temperature (e.g., reflux conditions), solvent selection (e.g., ethanol or DMF for solubility), and reaction time. For example, cyclization steps often require anhydrous conditions to avoid side reactions. Monitoring via TLC or HPLC is essential to track intermediate formation. Post-synthesis purification (e.g., column chromatography or recrystallization) ensures structural integrity .
Q. Which spectroscopic techniques are essential for characterizing this compound’s structure?
- Methodological Answer: Key techniques include:
- 1H/13C NMR : To confirm proton environments and carbon frameworks, especially for spirocyclic systems. DEPT and 2D NMR (COSY, HSQC) resolve overlapping signals in complex heterocycles .
- HRMS : Validates molecular weight and fragmentation patterns.
- X-ray crystallography : For unambiguous determination of stereochemistry and spirocyclic conformation, if single crystals are obtainable .
Q. How can researchers assess the compound’s preliminary biological activity?
- Methodological Answer:
- In vitro assays : Use enzyme inhibition assays (e.g., kinase or protease targets) to screen for activity. Dose-response curves (IC50 values) quantify potency.
- Cell-based assays : Evaluate cytotoxicity against cancer cell lines (e.g., MTT assay) and compare with normal cell lines to assess selectivity .
Advanced Research Questions
Q. What strategies resolve contradictions in cytotoxicity data across different cell lines?
- Methodological Answer:
- Mechanistic studies : Perform transcriptomic or proteomic profiling to identify differential target expression in sensitive vs. resistant cell lines.
- Metabolic stability testing : Assess whether cell-specific metabolism (e.g., CYP450 activity) alters the compound’s efficacy.
- Multidrug resistance (MDR) assays : Evaluate efflux pump (e.g., P-gp) involvement using inhibitors like verapamil .
Q. How can structural modifications enhance target specificity in spirothienopyridine derivatives?
- Methodological Answer:
- SAR studies : Systematically vary substituents (e.g., methyl groups, sulfonyl moieties) and evaluate binding affinity via molecular docking or SPR analysis.
- Bioisosteric replacement : Replace thiolane with oxolane or piperidine rings to modulate lipophilicity and hydrogen-bonding capacity .
- Conformational analysis : Use DFT calculations to predict how ring puckering affects target engagement .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model binding poses in enzyme active sites (e.g., kinases or GPCRs). Validate with MD simulations to assess stability over 100+ ns trajectories.
- Pharmacophore modeling : Identify critical interaction features (e.g., hydrogen bond donors, aromatic rings) using tools like Schrödinger’s Phase .
Q. How can researchers address spectral data discrepancies in structural elucidation?
- Methodological Answer:
- Multi-technique validation : Cross-validate NMR assignments with HSQC/HMBC correlations and compare experimental IR spectra with DFT-predicted vibrational modes.
- Crystallographic refinement : If X-ray data is ambiguous, use SHELXL for iterative refinement of thermal parameters and occupancy ratios .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response relationships in bioactivity studies?
- Methodological Answer:
- Non-linear regression : Fit data to a four-parameter logistic model (e.g., using GraphPad Prism) to calculate EC50/IC50 values.
- ANOVA with post-hoc tests : Compare means across concentrations to identify significant potency differences.
- Hill slope analysis : Assess cooperativity in target binding .
Q. How should researchers design experiments to evaluate environmental stability or degradation pathways?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
